molecular formula C13H13N5O3S B2358801 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034503-97-2

6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B2358801
CAS No.: 2034503-97-2
M. Wt: 319.34
InChI Key: DHTXVEAYPWKMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, preventing it from carrying out its normal function.

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This is because Cyt-bd is involved in the electron transport chain, a crucial process for ATP production. By inhibiting Cyt-bd, the compound disrupts this process, leading to ATP depletion .

Result of Action

The compound’s action results in the inhibition of growth in certain strains of Mycobacterium . Specifically, it has been shown to display activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 .

Action Environment

The efficacy of the compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium can affect the compound’s potency . The compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Properties

IUPAC Name

6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c19-10-2-1-9(16-17-10)12(20)14-4-5-18-7-15-8-3-6-22-11(8)13(18)21/h3,6-7H,1-2,4-5H2,(H,14,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTXVEAYPWKMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.